![molecular formula C26H29N3O6 B184362 Fmoc-Ala-Ala-Pro-OH CAS No. 161220-53-7](/img/structure/B184362.png)
Fmoc-Ala-Ala-Pro-OH
Overview
Description
“Fmoc-Ala-Ala-Pro-OH” is a compound that includes an Fmoc-protected alanine derivative . This compound is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Synthesis Analysis
“Fmoc-Ala-Ala-Pro-OH” is commonly used as a building block in the preparation of triazolopeptides and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Molecular Structure Analysis
The molecular formula of “Fmoc-Ala-Ala-Pro-OH” is C26H29N3O6 . The inherent hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The Fmoc group in “Fmoc-Ala-Ala-Pro-OH” can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The reaction mixture can be cooled and acidified with 10% HCl to give a white solid .Physical And Chemical Properties Analysis
“Fmoc-Ala-Ala-Pro-OH” has a molecular weight of 479.52 . Its physical properties include a density of 1.3±0.1 g/cm3, a boiling point of 544.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Scientific Research Applications
Peptide Synthesis
Fmoc-Ala-Ala-Pro-OH is commonly employed as a building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for solid-phase peptide synthesis (SPPS). Researchers use it to construct longer peptides by sequentially adding amino acids. The flexibility of the alanine side chain facilitates peptide chain elongation .
Triazolopeptides
Triazolopeptides are a class of bioactive compounds with diverse applications, including antimicrobial, anticancer, and antiviral properties. Fmoc-Ala-Ala-Pro-OH serves as a key component in the preparation of triazolopeptides. These peptides contain a triazole ring, which enhances their stability and biological activity .
Azapeptides
Azapeptides are analogs of natural peptides where a carbon atom replaces a nitrogen atom in the peptide backbone. Fmoc-Ala-Ala-Pro-OH contributes to the synthesis of azapeptides. These modified peptides exhibit altered properties, such as improved proteolytic stability and altered binding affinity .
Bis-Cationic Porphyrin Peptides
Researchers use Fmoc-Ala-Ala-Pro-OH in the synthesis of bis-cationic porphyrin peptides. These compounds combine cationic porphyrins (which have photodynamic therapy applications) with peptides. The resulting conjugates can selectively target cancer cells and enhance photodynamic therapy efficacy .
Drug Delivery Systems
The unique structure of Fmoc-Ala-Ala-Pro-OH makes it suitable for designing drug delivery systems. By incorporating this compound into carrier molecules, researchers can improve drug solubility, stability, and targeted delivery to specific tissues or cells .
Structural Studies and Conformational Analysis
Fmoc-Ala-Ala-Pro-OH is valuable for studying peptide conformation and secondary structures. Researchers use it as a model peptide to investigate helical, β-sheet, or turn conformations. Techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) provide insights into its folding patterns .
Mechanism of Action
Target of Action
Fmoc-Ala-Ala-Pro-OH is a tripeptide derivative used in peptide synthesis . The primary targets of this compound are the amino groups of the N-terminal amino acid in a peptide chain . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for these amino groups during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-Ala-Ala-Pro-OH acts as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This mechanism involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations .
Biochemical Pathways
Fmoc-Ala-Ala-Pro-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a process that facilitates the stepwise elongation of peptide chains . It interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .
Result of Action
The result of Fmoc-Ala-Ala-Pro-OH’s action is the successful synthesis of a peptide chain with the desired sequence of amino acids . By protecting the amino group of the N-terminal amino acid and allowing for its selective deprotection, Fmoc-Ala-Ala-Pro-OH ensures the correct order of amino acids in the peptide chain and prevents unwanted side reactions .
Action Environment
The action of Fmoc-Ala-Ala-Pro-OH is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment significantly impacts the compound’s action. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis. The stability of Fmoc-Ala-Ala-Pro-OH under different conditions would also influence its efficacy in peptide synthesis.
Safety and Hazards
When handling “Fmoc-Ala-Ala-Pro-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
“Fmoc-Ala-Ala-Pro-OH” is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUOECKRMVYVFQ-WCJKSRRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570965 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161220-53-7 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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